molecular formula C20H4Cl4I4O5 B1574408 PWT143

PWT143

Cat. No.: B1574408
Attention: For research use only. Not for human or veterinary use.
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Description

PWT143 (also known as ME-401 or zandelisib) is a selective, orally bioavailable inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway critical for B-cell proliferation and survival. Preclinical studies demonstrate its potent antineoplastic activity in hematologic malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin’s lymphoma (NHL), and acute myeloid leukemia (AML). This compound exhibits high selectivity for the PI3Kδ isoform (IC₅₀ = 5 nM) compared to other isoforms (e.g., PI3Kα, PI3Kβ, PI3Kγ), minimizing off-target effects .

Properties

Molecular Formula

C20H4Cl4I4O5

SMILES

Unknown

Appearance

Solid powder

Synonyms

PWT143;  PWT-143;  PWT 143;  ME-401;  ME401;  ME 401.; Unknown

Origin of Product

United States

Comparison with Similar Compounds

Potency and Selectivity

PWT143 demonstrates intermediate potency among PI3Kδ inhibitors (Table 1). While parsaclisib (IC₅₀ = 1.1 nM) and zandelisib (IC₅₀ = 0.6 nM in later studies) show higher potency, this compound outperforms inhibitors like ACP-319 (IC₅₀ = 18 nM) and puquitinib (IC₅₀ = 3.3 nM) . Notably, its selectivity over other PI3K isoforms (e.g., >1,000-fold for PI3Kα/β/γ) is comparable to idelalisib but superior to pan-PI3K inhibitors .

Table 1: Key Pharmacological Properties of PI3Kδ Inhibitors

Compound IC₅₀ (PI3Kδ, nM) Selectivity (vs. PI3Kα/β/γ) Clinical Stage Key Indications
This compound (Zandelisib) 5 / 0.6 >1,000x Phase III R/R follicular lymphoma (FL)
Idelalisib 2.5 >200x Approved CLL, FL
Parsaclisib 1.1 >20,000x Phase III Lymphoid tumors
Duvelisib 2.5 Moderate selectivity Approved CLL, T-cell lymphoma
ACP-319 18 >1,800x Phase II Lymphoid tumors

Dosing Strategies

This compound’s intermittent dosing strategy distinguishes it from competitors. For example, zandelisib (60 mg/day, days 1–7 every 28 days) achieves trough plasma concentrations sufficient for ≥90% target inhibition, balancing efficacy and safety . In contrast, idelalisib and duvelisib require continuous dosing, correlating with higher toxicity rates .

Clinical Development and Indications

This compound has advanced to Phase III trials for R/R FL, supported by Fast Track designation from the FDA . Comparatively, idelalisib and duvelisib are already approved but face limitations due to toxicity. Parsaclisib and ACP-319 are in earlier phases, focusing on niche indications like myeloid neoplasms .

Research Findings and Limitations

  • Preclinical Data: this compound induces apoptosis in CLL cells by blocking CXCR4 signaling and synergizes with BTK inhibitors like ibrutinib .
  • Discrepancies in IC₅₀ Values : Variations in reported IC₅₀ (e.g., 0.6 nM vs. 5 nM) may reflect differences in assay conditions or cell models .
  • Resistance Mechanisms : Constitutively active PI3Kα mutations (observed in idelalisib-resistant DLBCL) could theoretically affect this compound, though its high selectivity may mitigate this risk .

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